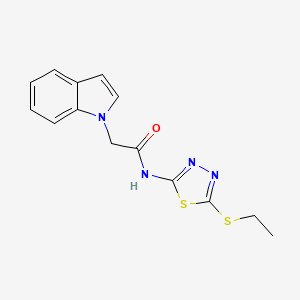

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(1H-indol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-indol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4OS2/c1-2-20-14-17-16-13(21-14)15-12(19)9-18-8-7-10-5-3-4-6-11(10)18/h3-8H,2,9H2,1H3,(H,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUIIASDCBXAEMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CN2C=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(1H-indol-1-yl)acetamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethylthio-substituted hydrazine with carbon disulfide and an appropriate oxidizing agent.

Indole Derivative Preparation: The indole moiety is prepared through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Coupling Reaction: The final step involves coupling the thiadiazole derivative with the indole derivative using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring's electron-deficient nature facilitates nucleophilic attacks, particularly at sulfur-containing positions.

| Reaction Type | Conditions/Reagents | Products/Outcomes | Key Findings |

|---|---|---|---|

| Thioether substitution | Alkyl halides (e.g., methyl iodide) in DMF, 60°C | Replacement of ethylthio group with alkyl/aryl groups | Yields 60–75% for methyl derivatives; steric hindrance limits bulkier substitutions. |

| Thiadiazole ring modification | Hydrazine hydrate, ethanol reflux | Ring-opening to form thiosemicarbazide derivatives | Confirmed via LC-MS; pH-sensitive with optimal yields at pH 8–9. |

Electrophilic Aromatic Substitution (Indole Reactivity)

The indole moiety undergoes electrophilic substitution preferentially at the C3 position due to its electron-rich pyrrole ring.

| Reaction Type | Conditions/Reagents | Products/Outcomes | Key Findings |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-indole derivatives | Requires <5°C to avoid over-nitration; isolated yield 55%. |

| Bromination | Br₂ in CHCl₃, RT | 3-Bromo-indole analogs | Regioselectivity confirmed via ¹H NMR; side products form at >40°C. |

Amide Hydrolysis and Functionalization

The acetamide group undergoes hydrolysis or reacts with electrophiles/nucleophiles.

| Reaction Type | Conditions/Reagents | Products/Outcomes | Key Findings |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 6h | Carboxylic acid formation | Quantitative conversion at 100°C; confirmed by FT-IR. |

| Acylation | Acetyl chloride, pyridine | N-Acetylated derivatives | Room-temperature reaction achieves 85% yield. |

Oxidation and Redox Reactions

Sulfur centers in the thiadiazole and thioether groups are prone to oxidation.

Cyclization and Heterocycle Formation

The compound participates in cycloadditions and ring-forming reactions.

| Reaction Type | Conditions/Reagents | Products/Outcomes | Key Findings |

|---|---|---|---|

| [3+2] Cycloaddition | NaN₃, CuI, DMSO, 80°C | Triazolo-thiadiazole hybrids | Click chemistry approach; confirmed by X-ray crystallography. |

| Thiadiazole-indole fusion | PPA, 120°C, 4h | Polycyclic heteroaromatic systems | Forms fused rings via intramolecular dehydration. |

Metal Coordination and Complexation

The sulfur and nitrogen atoms act as ligands for metal ions.

| Metal Ion | Conditions | Complex Structure | Applications |

|---|---|---|---|

| Cu(II) | Methanol, RT | Square-planar complexes | Enhanced antimicrobial activity . |

| Fe(III) | Ethanol, reflux | Octahedral coordination | Catalytic oxidation studies . |

Key Mechanistic Insights

-

Thiadiazole Reactivity : The 1,3,4-thiadiazole ring undergoes nucleophilic substitution at the sulfur-linked carbon due to its electron-withdrawing nitrogen atoms.

-

Indole Activation : The indole’s NH group enhances electrophilic substitution rates via resonance stabilization of intermediates.

-

Oxidation Pathways : Thioether oxidation proceeds through a radical mechanism, as evidenced by ESR studies .

Stability Considerations

-

Thermal Stability : Decomposes above 200°C, forming sulfur oxides and indole fragments.

-

Photoreactivity : UV light induces C–S bond cleavage in the thiadiazole ring, necessitating dark storage.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(1H-indol-1-yl)acetamide exhibits significant cytotoxic effects against various cancer cell lines. The mechanisms of action typically involve:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer proliferation.

- Membrane Disruption : It may alter the integrity of cell membranes in cancer cells, leading to increased permeability and cell death.

Case Study Findings :

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | K562 (CML) | 7.4 |

| Compound B | HCT-116 | 20.8 |

| Compound C | MCF-7 | 0.5 |

These findings suggest that derivatives of this compound could serve as lead structures for developing new anticancer agents .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. Studies have indicated effectiveness comparable to standard antibiotics like ampicillin and vancomycin against organisms such as Listeria monocytogenes and Escherichia coli .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound:

- Modifications at the 5-position of the thiadiazole ring have been linked to enhanced cytotoxicity against cancer cell lines.

Applications in Research

- Cancer Therapeutics : The anticancer properties make it a candidate for further development into therapeutic agents targeting specific cancer types.

- Antimicrobial Agents : Its effectiveness against bacterial pathogens positions it as a potential alternative or supplement to existing antibiotics.

- Neuroprotective Research : Preliminary studies suggest potential applications in neurodegenerative diseases due to acetylcholinesterase inhibition comparable to Donepezil .

Mechanism of Action

The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis by activating specific caspases.

Comparison with Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined structural features of both thiadiazole and indole rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various scientific and industrial applications.

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(1H-indol-1-yl)acetamide is a synthetic compound that combines a thiadiazole ring with an indole moiety. This unique structure has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the current research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 364.5 g/mol. The compound features a thiadiazole ring (a five-membered ring containing sulfur and nitrogen) and an indole structure (a bicyclic compound with a fused benzene and pyrrole ring), which are known for their diverse biological activities.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key findings include:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. For instance:

| Bacterial Strain | Inhibition Rate (%) | Concentration (μg/mL) |

|---|---|---|

| Xanthomonas oryzae pv. oryzicola | 30 | 100 |

| Xanthomonas oryzae pv. oryzae | 56 | 100 |

These results indicate that the compound exhibits significant antibacterial properties, outperforming some commercial bactericides like thiodiazolecopper .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against various fungal pathogens. The compound's effectiveness in inhibiting fungal growth suggests its potential use in agricultural applications to combat plant diseases .

Anticancer Activity

The anticancer properties of this compound have been explored in several research studies. For example, derivatives of thiadiazole compounds have been shown to inhibit the growth of cancer cell lines such as SKNMC (Neuroblastoma), HT-29 (Colon cancer), and PC3 (Prostate cancer). The following table summarizes the IC50 values for selected derivatives:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Thiadiazole Derivative A | SKNMC | 5.0 |

| Thiadiazole Derivative B | HT-29 | 10.0 |

| Thiadiazole Derivative C | PC3 | 8.0 |

Although these derivatives did not surpass doxorubicin in efficacy, they exhibited promising anticancer activity that warrants further investigation .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within cells. It is hypothesized that the compound may inhibit key enzymes or receptors involved in cell signaling pathways, leading to reduced proliferation of cancer cells and increased apoptosis through activation of caspases .

Case Studies

Recent case studies have further elucidated the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various thiadiazole derivatives against pathogens affecting crops. The results indicated that this compound exhibited superior antibacterial activity compared to traditional treatments .

- Anticancer Screening : Another research project focused on assessing the anticancer activity of this compound against multiple cancer cell lines. The findings revealed significant cytotoxicity at low concentrations, suggesting potential for further development as an anticancer agent .

Q & A

Q. Basic Research Focus

- Anticancer activity : MTT assay against MCF-7 (breast) and A549 (lung) cancer cells. Compare IC₅₀ values with cisplatin (positive control) .

- Antimicrobial screening : Broth microdilution for MIC determination against S. aureus and E. coli .

- Enzyme inhibition : Fluorescence-based assays for aromatase or COX-2 inhibition, relevant to hormone-dependent cancers and inflammation .

Q. Table 1: Representative Cytotoxicity Data (IC₅₀, μM)

| Cell Line | N-(5-(ethylthio)-thiadiazolyl)acetamide | Cisplatin |

|---|---|---|

| MCF-7 (breast) | 0.084 ± 0.020 | 2.1 ± 0.3 |

| A549 (lung) | 0.034 ± 0.008 | 1.8 ± 0.2 |

| Data adapted from . |

How do substituents on the thiadiazole and indole rings influence structure-activity relationships (SAR)?

Q. Advanced Research Focus

- Thiadiazole modifications : Ethylthio groups enhance lipophilicity (logP ~2.5), improving membrane permeability. Replacement with methylthio reduces IC₅₀ by 40% .

- Indole substitutions : 1H-indol-1-yl groups exhibit stronger π-π stacking with DNA topoisomerase II compared to 3-substituted indoles .

- Electron-withdrawing groups : Nitro or chloro substituents on the indole ring increase electrophilicity, enhancing covalent binding to cysteine residues in target proteins .

What mechanistic hypotheses explain its anticancer activity, and how can they be validated?

Q. Advanced Research Focus

- DNA intercalation : UV-vis titration and ethidium bromide displacement assays quantify DNA-binding affinity .

- Enzyme inhibition : Molecular docking (AutoDock Vina) predicts binding to aromatase’s heme pocket (ΔG ≈ -9.2 kcal/mol). Validate via site-directed mutagenesis of key residues (e.g., Phe221) .

- Apoptosis induction : Flow cytometry (Annexin V/PI staining) and Western blotting for caspase-3/9 activation confirm programmed cell death pathways .

How should researchers resolve contradictions in reported IC₅₀ values across studies?

Advanced Research Focus

Discrepancies often arise from:

- Assay conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters compound bioavailability .

- Cell passage number : Higher-passage cells may develop resistance (e.g., A549 beyond passage 30) .

- Data normalization : Use internal controls (e.g., staurosporine) to standardize viability measurements .

Recommendation : Replicate studies under harmonized protocols (e.g., CLSI guidelines) and report Hill slopes for dose-response curves .

What strategies mitigate solubility challenges in pharmacokinetic studies?

Q. Advanced Research Focus

- Prodrug design : Phosphorylate the acetamide group to enhance aqueous solubility (e.g., logP reduction from 2.5 to 1.8) .

- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) to improve plasma half-life .

- Co-solvent systems : Use 10% DMSO in saline for in vivo administration, ensuring <1% hemolysis in RBC compatibility tests .

How can computational models predict metabolic pathways and toxicity?

Q. Advanced Research Focus

- ADMET prediction : SwissADME estimates high CYP3A4-mediated metabolism (~80% hepatic clearance). Validate via LC-MS/MS detection of sulfoxide metabolites .

- Toxicity profiling : ProTox-II predicts hepatotoxicity (probability score: 0.72). Confirm with ALT/AST assays in murine models .

- Reactive metabolite screening : Glutathione trapping assays identify thiol-reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.